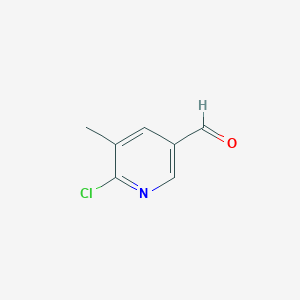

6-Chloro-5-methylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZVEYLUBVYKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599391 | |

| Record name | 6-Chloro-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176433-43-5 | |

| Record name | 6-Chloro-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-methylnicotinaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylnicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a chlorinated pyridine ring with methyl and aldehyde functional groups, presents a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide also presents proposed experimental protocols and discusses potential biological activities based on the analysis of structurally related compounds.

Chemical Properties and Structure

This compound, with the CAS Number 176433-43-5, is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below. While some data is available from chemical suppliers, certain properties such as boiling point and density are predicted values.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| IUPAC Name | 6-chloro-5-methylpyridine-3-carbaldehyde | |

| SMILES String | O=CC1=CC(C)=C(Cl)N=C1 | [1] |

| InChI Key | UGZVEYLUBVYKAD-UHFFFAOYSA-N | [1] |

| CAS Number | 176433-43-5 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 51-53 °C |

Note: Some physical properties like boiling point and density are predicted and not experimentally determined in the available literature.

Structural Elucidation

The structure of this compound is characterized by a pyridine ring substituted at the 6-position with a chlorine atom, at the 5-position with a methyl group, and at the 3-position with an aldehyde group. This unique arrangement of substituents provides multiple reactive sites for further chemical modifications, making it a valuable intermediate in organic synthesis.

Proposed Synthesis and Purification Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, based on general synthetic methodologies for similar pyridine aldehydes, a plausible synthetic route can be proposed.

Proposed Synthesis: Vilsmeier-Haack Reaction

A common method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the pyridine ring. The proposed starting material for this synthesis would be 2-chloro-3-methylpyridine.

Experimental Protocol (Proposed):

-

Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 2-chloro-3-methylpyridine in a suitable anhydrous solvent and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: Heat the reaction mixture under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base, such as sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Proposed Purification Protocol: Column Chromatography

The crude this compound can be purified using column chromatography.

Experimental Protocol (Proposed):

-

Column Preparation: Pack a glass column with silica gel using a slurry of a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) around 9-10 ppm.- A singlet for the aromatic proton on the pyridine ring.- A singlet for the methyl group (CH₃) protons around 2-3 ppm. |

| ¹³C NMR | - A signal for the aldehyde carbon (C=O) around 190 ppm.- Signals for the aromatic carbons of the pyridine ring.- A signal for the methyl carbon (CH₃). |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups.- C-Cl stretching vibration. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (155.58 g/mol ).- Isotopic peaks due to the presence of chlorine. |

Potential Biological Activities and Signaling Pathways

There is a lack of direct experimental evidence for the biological activity of this compound in the public domain. However, the structural motifs present in the molecule, namely the substituted pyridine and aldehyde groups, are found in many biologically active compounds. This allows for the formulation of hypotheses regarding its potential therapeutic applications.

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.[3] Derivatives of similar nicotinic acid compounds have shown inhibitory activity against various kinases, suggesting that this compound could serve as a starting point for the development of novel kinase inhibitors.[2]

Anticancer and Antimicrobial Activities

Nicotinaldehyde derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines.[4] Furthermore, some substituted pyridine compounds have demonstrated antimicrobial properties.[4] Therefore, it is plausible that this compound or its derivatives could possess anticancer or antimicrobial activities.

Proposed Experimental Workflow for Biological Screening

To investigate the potential biological activities of this compound, a systematic screening approach is recommended.

Caption: A general workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical compound with a structure that suggests its potential as a valuable building block in the synthesis of new therapeutic agents. While detailed experimental data on its synthesis, purification, and biological activity are currently limited, this guide provides a foundational understanding of its chemical properties and structure. The proposed synthetic and screening workflows offer a starting point for researchers interested in exploring the potential of this and related compounds in drug discovery and development. Further investigation is warranted to fully elucidate the chemical and biological characteristics of this intriguing molecule.

References

An In-depth Technical Guide to 6-Chloro-5-methylnicotinaldehyde (CAS: 176433-43-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-5-methylnicotinaldehyde, a heterocyclic aldehyde of interest in synthetic and medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential applications, with a focus on providing structured data and outlining experimental considerations.

Physicochemical Properties

This compound is a solid organic compound.[1] Its core structure consists of a pyridine ring substituted with a chlorine atom, a methyl group, and a formyl (aldehyde) group. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 176433-43-5 | [1] |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| Physical Form | Solid | [1] |

| SMILES String | O=CC1=CC(C)=C(Cl)N=C1 | [1] |

| InChI Key | UGZVEYLUBVYKAD-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests that it can be synthesized from precursors such as 2-chloro-5-methylpyridine. General synthetic strategies for analogous nicotinaldehyde derivatives often involve the oxidation of the corresponding alcohol or the formylation of the pyridine ring.

A plausible synthetic approach, based on methods for similar compounds, is the oxidation of (6-chloro-5-methylpyridin-3-yl)methanol. This transformation can be achieved using a variety of oxidizing agents. The overall theoretical workflow is depicted in the diagram below.

References

Technical Guide: Synthesis and Characterization of 6-Chloro-5-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-5-methylnicotinaldehyde, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of a directly published synthetic protocol, this document outlines a highly probable and referenced synthetic route, the Vilsmeier-Haack reaction, based on established chemical principles for analogous compounds. It also compiles available physical data and predicts spectral characteristics based on related structures.

Compound Identity

| Property | Value |

| IUPAC Name | 6-Chloro-5-methylpyridine-3-carbaldehyde |

| Synonyms | 2-Chloro-5-formyl-3-picoline, 2-Chloro-5-formyl-3-methylpyridine |

| CAS Number | 176433-43-5 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

Predicted Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from typical organic compounds of similar structure. |

Proposed Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The proposed synthesis of this compound involves the formylation of 2-chloro-3-methylpyridine (also known as 6-chloro-5-methylpyridine).

Reaction Scheme

Caption: Proposed synthesis of this compound via Vilsmeier-Haack reaction.

Experimental Protocol (Proposed)

This protocol is a general guideline based on typical Vilsmeier-Haack reaction conditions. Optimization of reaction time, temperature, and stoichiometry may be required.

Materials:

-

2-Chloro-3-methylpyridine (Starting Material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.

-

Formylation: Dissolve 2-chloro-3-methylpyridine (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add the solution of 2-chloro-3-methylpyridine dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. This step should be performed with caution as it is exothermic and involves gas evolution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.

Characterization Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde Proton | ~9.9 - 10.1 | Singlet | 1H | -CHO |

| Aromatic Proton (H-2) | ~8.6 - 8.8 | Singlet | 1H | Pyridine Ring |

| Aromatic Proton (H-4) | ~8.0 - 8.2 | Singlet | 1H | Pyridine Ring |

| Methyl Protons | ~2.4 - 2.6 | Singlet | 3H | -CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~190 - 192 | -CHO |

| Aromatic Carbon (C-6) | ~152 - 154 | C-Cl |

| Aromatic Carbon (C-2) | ~150 - 152 | Pyridine Ring |

| Aromatic Carbon (C-4) | ~138 - 140 | Pyridine Ring |

| Aromatic Carbon (C-3) | ~135 - 137 | Pyridine Ring |

| Aromatic Carbon (C-5) | ~130 - 132 | C-CH₃ |

| Methyl Carbon | ~18 - 20 | -CH₃ |

Infrared (IR) Spectroscopy

| Predicted IR Absorptions | Wavenumber (cm⁻¹) | Functional Group |

| C=O Stretch (Aldehyde) | 1690 - 1710 | Aldehyde |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Aldehyde |

| C=N and C=C Stretch | 1550 - 1600 | Pyridine Ring |

| C-Cl Stretch | 700 - 800 | Chloro Group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine Ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Methyl Group |

Mass Spectrometry (MS)

| Predicted Mass Spectrum | m/z | Fragment |

| Molecular Ion [M]⁺ | 155/157 | C₇H₆ClNO (Isotopic pattern for Cl) |

| [M-H]⁺ | 154/156 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 126/128 | Loss of the formyl group |

| [M-Cl]⁺ | 120 | Loss of the chlorine atom |

Experimental Workflow Diagram

Caption: A logical workflow for the synthesis and characterization of this compound.

Safety Information

-

Hazard Statements: H317 (May cause an allergic skin reaction).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention).

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. The proposed experimental protocol is based on established chemical literature for similar transformations and has not been independently verified for this specific compound. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a trained chemist.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Spectroscopic Analysis of 6-Chloro-5-methylnicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-Chloro-5-methylnicotinaldehyde. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a direct analogue, experimentally-derived data for the closely related compound, 6-Chloronicotinaldehyde, is included for illustrative purposes.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted and illustrative spectroscopic data for this compound and its analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde (-CHO) |

| ~8.8 | s | 1H | Pyridine H-2 |

| ~8.1 | s | 1H | Pyridine H-4 |

| ~2.5 | s | 3H | Methyl (-CH₃) |

Note: Predicted values are based on standard chemical shift tables and substituent effects on the pyridine ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde (C=O) |

| ~155 | Pyridine C-6 |

| ~152 | Pyridine C-2 |

| ~138 | Pyridine C-3 |

| ~132 | Pyridine C-5 |

| ~125 | Pyridine C-4 |

| ~18 | Methyl (-CH₃) |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and aldehydes.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2820, ~2720 | Medium, Sharp | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700-1720 | Strong, Sharp | Carbonyl (C=O) Stretch |

| ~1550-1600 | Medium-Strong | Aromatic C=C and C=N Stretch |

| ~1100-1200 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 155/157 | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |

| 154/156 | [M-H]⁺ |

| 126/128 | [M-CHO]⁺ |

Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Protocol (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[2]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Protocol (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.[3]

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any significant fragment ions. Analyze the isotopic pattern for the presence of chlorine.

Visualized Experimental Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for synthesis and spectroscopic characterization.

Caption: Interrelation of spectroscopic data for structure elucidation.

References

Reactivity Profile of the Aldehyde Group in 6-Chloro-5-methylnicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylnicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of this compound is largely dictated by the interplay of its constituent functional groups: the pyridine ring, the chloro substituent, the methyl group, and, most notably, the aldehyde functionality. This guide provides a comprehensive technical overview of the reactivity profile of the aldehyde group in this compound, detailing its participation in a range of pivotal organic transformations. This document includes key reactions such as nucleophilic additions, condensation reactions, oxidation, reduction, and multicomponent reactions. Detailed experimental protocols, quantitative data where available, and visual diagrams of reaction pathways and workflows are provided to facilitate its application in research and development.

Introduction

The chemical behavior of this compound is centered around the electrophilic nature of the aldehyde's carbonyl carbon. The electron-withdrawing effects of the pyridine nitrogen and the chloro group at the adjacent position are expected to enhance this electrophilicity, making the aldehyde group highly susceptible to nucleophilic attack. This heightened reactivity makes this compound a valuable precursor for the synthesis of a diverse array of more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 176433-43-5 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Appearance | Solid |

| SMILES | O=CC1=CC(C)=C(Cl)N=C1 |

| InChI Key | UGZVEYLUBVYKAD-UHFFFAOYSA-N |

Key Reactions of the Aldehyde Group

The aldehyde group of this compound participates in a wide variety of chemical reactions, making it a cornerstone for molecular elaboration.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. A range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated.

The aldehyde can be readily reduced to the corresponding primary alcohol, (6-chloro-5-methylpyridin-3-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄). This transformation is highly efficient and chemoselective.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water (10 mL).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Oxidation to a Carboxylic Acid

The aldehyde group can be oxidized to the corresponding carboxylic acid, 6-chloro-5-methylnicotinic acid, using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O).

Experimental Protocol: Oxidation with Potassium Permanganate

-

Dissolve this compound (1.0 mmol) in a mixture of acetone and water (1:1, 20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium permanganate (1.2 mmol) in water (5 mL) dropwise to the stirred aldehyde solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the purple color has disappeared.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with acetone.

-

Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Condensation Reactions

The aldehyde group readily undergoes condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds.

This compound reacts with primary amines to form Schiff bases or imines. This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. A series of imines have been synthesized from 2-chloro-5-methylpyridine-3-carbaldehyde (an alternative name for the target molecule) and various amines in excellent yields.[1]

| Amine Reactant | Product | Yield (%) |

| Aniline | N-(6-chloro-5-methylpyridin-3-ylmethylene)aniline | ~98 |

| 4-Chloroaniline | N-(6-chloro-5-methylpyridin-3-ylmethylene)-4-chloroaniline | ~98 |

| 4-Methoxyaniline | N-(6-chloro-5-methylpyridin-3-ylmethylene)-4-methoxyaniline | ~95 |

| 4-Nitroaniline | N-(6-chloro-5-methylpyridin-3-ylmethylene)-4-nitroaniline | ~60 |

Experimental Protocol: Schiff Base Formation [1]

-

In a reaction vessel, combine this compound (1.0 mmol) and the desired primary amine (1.0-1.2 mmol).

-

If the amine is a solid, a minimal amount of a suitable solvent like ethanol can be added. For liquid amines, the reaction can often be run neat.

-

Heat the reaction mixture at 60-65 °C for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid product forms, collect it by filtration and wash with a cold solvent (e.g., ethanol or hexane).

-

If the product is an oil, extract it with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The product can be further purified by recrystallization or column chromatography if necessary.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic esters, cyanoacetates) in the presence of a basic catalyst. This reaction is a powerful tool for the formation of carbon-carbon double bonds.

Experimental Protocol: Knoevenagel Condensation (General)

-

To a solution of this compound (1.0 mmol) and an active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, toluene, or pyridine), add a catalytic amount of a base (e.g., piperidine, ammonium acetate).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization or column chromatography.

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or non-stabilized) influences the stereoselectivity of the resulting alkene.

Experimental Protocol: Wittig Reaction (General)

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 mmol) in dry THF (10 mL). Cool the suspension to 0 °C or -78 °C, depending on the base. Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 mmol) dropwise. Stir the mixture for 30-60 minutes to allow for the formation of the ylide (a color change is often observed).

-

Reaction with Aldehyde: To the ylide solution, add a solution of this compound (1.0 mmol) in dry THF (5 mL) dropwise at the same low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient in generating molecular complexity. Aldehydes are common components in many MCRs.

The Hantzsch synthesis is a classic MCR that produces dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The resulting dihydropyridines can often be oxidized to the corresponding pyridines.

| Reactant 1 | Reactant 2 (2 equiv.) | Reactant 3 | Product Type |

| This compound | Ethyl acetoacetate | Ammonium acetate | 1,4-Dihydropyridine derivative |

Experimental Protocol: Hantzsch Dihydropyridine Synthesis (General)

-

In a round-bottom flask, combine this compound (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2.2 mmol), and the nitrogen source (e.g., ammonium acetate, 1.5 mmol).

-

Add a suitable solvent, such as ethanol or acetic acid.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

Collect the solid product by filtration and wash with a cold solvent.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Biological and Medicinal Chemistry Relevance

Derivatives of nicotinaldehyde are widely explored for their potential biological activities. The ability of the aldehyde group in this compound to form diverse structures makes it a key starting material in drug discovery programs. Schiff bases and heterocyclic systems derived from this aldehyde have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents. The chloro and methyl substituents on the pyridine ring can modulate the lipophilicity, electronic properties, and metabolic stability of the resulting compounds, influencing their pharmacokinetic and pharmacodynamic profiles.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity profile, making it a highly valuable functional handle for the synthesis of complex molecules. Its enhanced electrophilicity facilitates a wide range of transformations, including nucleophilic additions, oxidations, and various condensation reactions. Furthermore, its utility as a key component in multicomponent reactions underscores its importance in the efficient construction of diverse chemical scaffolds for applications in drug discovery and materials science. This guide provides foundational knowledge and practical protocols to aid researchers in harnessing the synthetic potential of this important heterocyclic aldehyde.

References

Solubility Profile of 6-Chloro-5-methylnicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Chloro-5-methylnicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features make it a versatile building block for the synthesis of a variety of biologically active molecules. Understanding the solubility of this compound in different organic solvents is crucial for its efficient use in synthetic reactions, purification processes such as recrystallization, and for the development of analytical methods. This guide addresses the current knowledge on its solubility and provides a practical framework for its experimental determination.

Solubility of this compound

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative inferences can be drawn from available patent literature.

A patent describing the use of this compound in the synthesis of HIF-prolyl-4-hydroxylase inhibitors indicates its solubility in certain organic solvents. The compound is extracted from an aqueous phase using methylene chloride , suggesting good solubility in this chlorinated solvent.[1] Furthermore, the patent describes a reaction where the compound is dissolved in dimethyl sulfoxide (DMSO) , indicating its solubility in this polar aprotic solvent.[1]

Based on its chemical structure—a polar aromatic aldehyde with a chlorine and a methyl substituent—it can be inferred that this compound likely exhibits a range of solubilities in common organic solvents. Generally, compounds of this nature are expected to be soluble in polar aprotic solvents and chlorinated solvents, with moderate to low solubility in non-polar hydrocarbon solvents.

Estimated Solubility Profile

While quantitative data is absent, a predicted solubility trend based on solvent polarity is presented in Table 1. This is a qualitative estimation and should be confirmed by experimental analysis.

| Solvent Class | Common Solvents | Predicted Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High |

| Chlorinated | Dichloromethane (Methylene Chloride), Chloroform | High |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High |

| Esters | Ethyl Acetate | Moderate |

| Alcohols | Methanol, Ethanol | Moderate |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate |

| Aromatic Hydrocarbons | Toluene, Benzene | Low |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low |

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents. This table is based on chemical structure and general solubility principles and is not derived from experimental data.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.

References

The Synthetic Versatility of 6-Chloro-5-methylnicotinaldehyde: A Technical Primer for Organic Chemists and Drug Discovery Professionals

Introduction

6-Chloro-5-methylnicotinaldehyde, a halogenated pyridine derivative, is a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of a chlorine atom, a methyl group, and an aldehyde functionality on the pyridine ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide explores the potential applications of this compound in organic synthesis, with a particular focus on its utility in the development of novel therapeutic agents. This document provides an overview of its reactivity and showcases specific synthetic transformations, complete with experimental protocols and quantitative data where available.

Core Reactivity and Synthetic Potential

The reactivity of this compound is primarily dictated by three key functional groups: the aldehyde, the chloro substituent, and the pyridine ring itself. The aldehyde group is a versatile handle for various nucleophilic additions and condensation reactions. The chlorine atom, positioned at the 6-position of the pyridine ring, is susceptible to nucleophilic aromatic substitution and serves as a key coupling partner in a variety of transition-metal-catalyzed cross-coupling reactions. The pyridine nucleus imparts specific electronic properties and provides a scaffold that is prevalent in many biologically active compounds.

Key Synthetic Applications and Experimental Protocols

This section details specific applications of this compound in organic synthesis, providing detailed experimental procedures for key transformations.

Reduction of the Aldehyde Group

The reduction of the aldehyde functionality in this compound provides access to the corresponding primary alcohol, (6-chloro-5-methylpyridin-3-yl)methanol. This alcohol is a valuable intermediate for further functionalization, such as etherification or esterification, in the synthesis of bioactive molecules.

Experimental Protocol: Synthesis of (6-Chloro-5-methylpyridin-3-yl)methanol [1]

To a solution of this compound (3.11 g, 20.0 mmol) in 30 ml of water, sodium borohydride (1.51 g, 40.0 mmol) is added. The reaction mixture is stirred, and upon completion, the aqueous phase is extracted with methylene chloride. The organic layer is then concentrated under reduced pressure, and the resulting product is dried in vacuo. This procedure yields (6-chloro-5-methylpyridin-3-yl)methanol, which can be used in subsequent steps without further purification.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| This compound | 155.58 | 3.11 g | 1.0 |

| Sodium Borohydride | 37.83 | 1.51 g | 2.0 |

| Water | 18.02 | 30 ml | - |

| Methylene Chloride | 84.93 | q.s. | - |

start [label="this compound\nin Water"]; reagent [label="Sodium Borohydride (NaBH4)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Workup:\nMethylene Chloride Extraction"]; product [label="(6-Chloro-5-methylpyridin-3-yl)methanol", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagent [label="Addition"]; reagent -> extraction [label="Reaction & Quenching"]; extraction -> product [label="Isolation"]; }

Deoxyfluorination of the Aldehyde

The conversion of the aldehyde group to a difluoromethyl group can significantly impact the biological activity of a molecule by altering its lipophilicity and metabolic stability. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.

Experimental Protocol: Synthesis of 2-Chloro-5-(difluoromethyl)-3-methylpyridine

In a reaction vessel, a solution of this compound (500 mg, 3.21 mmol) in dichloromethane (15 ml) is cooled to -78°C. To this solution, diethylaminosulfur trifluoride (DAST) (0.632 ml, 4.82 mmol) is added. The reaction mixture is stirred and allowed to warm from -78°C to room temperature over 18 hours. The reaction is then quenched at 0°C with a saturated aqueous solution of sodium bicarbonate. The mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with water, dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| This compound | 155.58 | 500 mg | 1.0 |

| DAST | 161.19 | 0.632 ml | 1.5 |

| Dichloromethane | 84.93 | 15 ml | - |

| Saturated NaHCO3 (aq) | - | q.s. | - |

substrate [label="this compound"]; reagent_add [label="DAST, DCM, -78°C to RT", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Intermediate Adduct"]; product [label="2-Chloro-5-(difluoromethyl)-3-methylpyridine", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup & Purification"];

substrate -> reagent_add [label="Reaction"]; reagent_add -> intermediate [style=dashed]; intermediate -> product [label="Fluorination"]; product -> workup [label="Isolation"]; }

Potential Future Applications

While specific, published examples are currently limited, the structure of this compound suggests its utility in a range of other important organic transformations. Researchers and drug development professionals are encouraged to explore its potential in the following areas:

-

Cross-Coupling Reactions: The chloro-substituted pyridine ring is an ideal handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of aryl, alkynyl, and amino substituents at the 6-position, enabling the rapid generation of diverse compound libraries for screening.

-

Condensation Reactions: The aldehyde functionality can readily participate in Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions. These transformations would facilitate the formation of new carbon-carbon double bonds, providing access to a range of olefinic derivatives with potential biological activities.

-

Reductive Amination: The reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent would yield a variety of substituted aminomethylpyridines. This is a powerful strategy for introducing diverse amine functionalities, which are common in pharmacologically active compounds.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical manipulations, making it a valuable tool for the construction of complex molecular architectures. The detailed protocols for reduction and deoxyfluorination provided herein serve as a starting point for the exploration of its synthetic potential. Further investigation into its utility in cross-coupling, condensation, and reductive amination reactions is warranted and is expected to yield a wealth of novel and potentially bioactive compounds for the advancement of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to 6-Chloro-5-methylnicotinaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylnicotinaldehyde, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the realms of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its current and potential applications in drug development.

Introduction and Historical Context

Physicochemical Properties

A comprehensive collection of the physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 176433-43-5 | |

| Molecular Formula | C₇H₆ClNO | |

| Molecular Weight | 155.58 g/mol | |

| Appearance | Solid | |

| Melting Point | 51-53 °C | |

| Boiling Point | 269.2±35.0 °C (Predicted) | |

| Density | 1.269±0.06 g/cm³ (Predicted) | |

| MDL Number | MFCD11520655 | |

| PubChem Substance ID | 329817274 |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A widely referenced method involves the Vilsmeier-Haack formylation of a suitable precursor. The following protocol is based on the work of B. Gangadasu et al., who utilized this aldehyde for the synthesis of imine derivatives.[1]

Synthesis of the Precursor Enamide

The synthesis begins with the preparation of an enamide from the Schiff base of propionaldehyde and benzylamine.

Materials:

-

Propionaldehyde

-

Benzylamine

-

Acetic anhydride

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

React propionaldehyde with benzylamine in an appropriate solvent to form the corresponding Schiff base.

-

Treat the resulting Schiff base with acetic anhydride to yield the enamide.

Vilsmeier-Haack Formylation to Yield this compound

The crucial step is the cyclization and formylation of the enamide using the Vilsmeier reagent.

Materials:

-

Enamide from the previous step

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Ice bath

-

Dichloromethane

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to chilled dimethylformamide.

-

Add the enamide to the Vilsmeier reagent.

-

The resulting mixture is cyclized under Vilsmeier formylation conditions to yield this compound.[1]

-

The reaction is typically worked up by pouring the mixture onto ice and neutralizing with a base.

-

The product can then be extracted with an organic solvent like dichloromethane and purified using standard techniques such as column chromatography.

Applications in Drug Discovery and Development

While specific drugs containing the this compound moiety are not yet prevalent in the market, its structural features make it a highly attractive starting material for the synthesis of potential therapeutic agents. The presence of the aldehyde group allows for a wide range of chemical transformations, including the formation of imines, hydrazones, and other derivatives, which are common pharmacophores in medicinal chemistry.

The substituted pyridine core is a well-established scaffold in drug design, known to interact with various biological targets. It is plausible that derivatives of this compound could be investigated as inhibitors of kinases, proteases, or other enzymes implicated in disease. The chloro and methyl substituents can be strategically utilized to modulate the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for a particular target.

Logical Relationships in Synthetic Chemistry

The synthesis of this compound and its subsequent use in creating more complex molecules can be visualized as a branching pathway, where each functional group offers a point of diversification.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. While its history is not extensively documented, its utility in the preparation of complex heterocyclic compounds is clear. The synthetic protocols, though requiring careful execution, are accessible to researchers with a background in organic chemistry. The potential for this compound to serve as a scaffold for the development of novel therapeutics remains an active area of exploration. This guide provides a foundational resource for scientists and researchers looking to utilize this compound in their work.

References

A Theoretical Investigation into the Electronic Properties of 6-Chloro-5-methylnicotinaldehyde: A Technical Guide for Drug Development Professionals

Disclaimer: As of the latest literature search, specific theoretical studies on the electronic properties of 6-Chloro-5-methylnicotinaldehyde are not publicly available. This guide, therefore, presents a comprehensive theoretical framework and representative data for structurally analogous substituted pyridine derivatives. The methodologies and analyses provided are directly applicable and serve as a robust template for the investigation of this compound. The data presented herein is for the model compound 2-Amino-3-nitro-6-methyl pyridine and should be interpreted as illustrative for the purposes of this guide.

Introduction

Substituted pyridine aldehydes, such as this compound, are pivotal structural motifs in medicinal chemistry and drug discovery. Their electronic landscape, governed by the interplay of substituent effects on the aromatic ring, dictates their reactivity, intermolecular interactions, and ultimately, their pharmacokinetic and pharmacodynamic profiles. Understanding these electronic properties through theoretical and computational studies is paramount for rational drug design and lead optimization.

This technical guide provides an in-depth overview of the theoretical methodologies used to characterize the electronic properties of substituted pyridines, using 2-Amino-3-nitro-6-methyl pyridine as a case study. It is intended for researchers, scientists, and drug development professionals to facilitate the application of computational chemistry in their research endeavors.

Theoretical Methodology

The electronic properties of the model compound were investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Details

The geometry of the model molecule was optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1] This level of theory is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules. All calculations were performed using the Gaussian 09 software package.[1] The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.[1]

Key Electronic Properties Analyzed

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions such as hydrogen bonding.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical potential (µ), hardness (η), softness (S), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies to quantify the global reactivity of the molecule.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and ability to engage in dipole-dipole interactions.

Results and Discussion: A Case Study of a Substituted Pyridine

The following tables summarize the calculated electronic properties for the model compound, 2-Amino-3-nitro-6-methyl pyridine.

Quantitative Electronic Properties

| Property | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.54 eV |

| LUMO Energy | -2.87 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.67 eV |

| Dipole Moment | 7.35 Debye |

| Electronegativity (χ) | 4.705 eV |

| Chemical Potential (µ) | -4.705 eV |

| Hardness (η) | 1.835 eV |

| Softness (S) | 0.545 eV⁻¹ |

| Electrophilicity Index (ω) | 6.03 eV |

Table 1: Calculated electronic properties of the model compound.

Frontier Molecular Orbital Analysis

The HOMO of the model compound is primarily localized on the amino group and the pyridine ring, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the pyridine ring, highlighting these as the likely sites for nucleophilic attack. The relatively small HOMO-LUMO gap suggests a molecule with considerable chemical reactivity and charge transfer potential.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of molecular electronic properties.

References

Methodological & Application

Synthesis of Bio-active Derivatives from 6-Chloro-5-methylnicotinaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 6-chloro-5-methylnicotinaldehyde. This versatile starting material, featuring a chlorinated pyridine ring with both methyl and aldehyde functionalities, serves as a valuable building block for the creation of diverse molecular architectures, particularly in the fields of medicinal chemistry and drug discovery. The presence of a reactive chlorine atom and an aldehyde group allows for a wide range of chemical transformations, including cross-coupling reactions, aminations, and carbon-carbon bond-forming reactions.

Key Synthetic Pathways

The primary routes for derivatization of this compound involve leveraging the reactivity of the chloro and aldehyde groups. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, while the chlorine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. The aldehyde group readily participates in reactions such as reductive amination, Wittig olefination, and Knoevenagel condensation. These key transformations are detailed below, providing a toolbox for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors.

Diagram of Synthetic Pathways from this compound

Caption: Overview of key synthetic transformations of this compound.

Application in Kinase Inhibitor Synthesis

Pyridine-based scaffolds are prevalent in a multitude of FDA-approved drugs and are of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors.[1] The pyridine core can act as a hinge-binder within the ATP-binding pocket of kinases, forming crucial hydrogen bonds that contribute to the inhibitor's potency and selectivity.[1] this compound provides a readily available pyridine core that can be elaborated into more complex heterocyclic systems. The derivatives synthesized through the following protocols can serve as novel scaffolds for screening against various kinase targets. Aberrant kinase signaling is a hallmark of many cancers, and targeted kinase inhibitors are a major focus of modern drug discovery.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[3] In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters (General Protocol)

| Parameter | Condition |

| Starting Material | This compound |

| Coupling Partner | Arylboronic acid (1.1 - 1.5 eq.) |

| Catalyst | Pd(PPh₃)₄ (2.5 - 5 mol%) |

| Base | K₂CO₃ (2.0 eq.) |

| Solvent | Toluene or DME/H₂O |

| Temperature | 85 - 100 °C |

| Reaction Time | 8 - 24 hours |

Experimental Protocol: Synthesis of 6-Aryl-5-methylnicotinaldehyde

-

To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Add degassed toluene (or a mixture of DME and water).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4] This method allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.

Table 2: Buchwald-Hartwig Amination Reaction Parameters (General Protocol)

| Parameter | Condition |

| Starting Material | This compound |

| Coupling Partner | Primary or Secondary Amine (1.1 - 1.5 eq.) |

| Catalyst | Pd₂(dba)₃ (5 mol%) with XantPhos (10 mol%) |

| Base | Cs₂CO₃ (2.0 - 3.0 eq.) |

| Solvent | Toluene or Dioxane |

| Temperature | 100 - 110 °C |

| Reaction Time | 12 - 24 hours |

Experimental Protocol: Synthesis of 6-(Substituted-amino)-5-methylnicotinaldehyde[4]

-

To an oven-dried reaction tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), and cesium carbonate (2.0 eq.).

-

Add XantPhos (0.1 eq.).

-

Purge the tube with an inert gas (e.g., argon or nitrogen).

-

Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.) and anhydrous toluene.[4]

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours with stirring.[4]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.[4]

-

Extract the product with ethyl acetate.[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.[4]

Diagram of Buchwald-Hartwig Amination Workflow

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[5] This reaction allows for the conversion of the aldehyde group of this compound into a variety of substituted vinyl groups. The stereochemical outcome of the reaction is dependent on the nature of the ylide used.[5]

Table 3: Wittig Reaction Parameters (General Protocol)

| Parameter | Condition |

| Starting Material | This compound |

| Reagent | Phosphonium ylide (prepared in situ) |

| Base | n-BuLi, NaH, or KHMDS |

| Solvent | Anhydrous THF or Diethyl Ether |

| Temperature | -78 °C to room temperature |

| Reaction Time | 1 - 12 hours |

Experimental Protocol: Synthesis of 6-Chloro-5-methyl-3-vinylpyridine Derivatives

-

Ylide Preparation: To a suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq.) dropwise. Stir the resulting mixture at room temperature for 1 hour to ensure complete ylide formation.

-

Wittig Reaction: Cool the ylide solution to -78 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[2] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the pyridine ring.

Table 4: Reductive Amination Reaction Parameters (General Protocol)

| Parameter | Condition |

| Starting Material | This compound |

| Reagent | Primary or Secondary Amine (1.0 - 1.2 eq.) |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq.) |

| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |

| Temperature | Room temperature |

| Reaction Time | 4 - 24 hours |

Experimental Protocol: Synthesis of N-Substituted-(6-chloro-5-methylpyridin-3-yl)methanamine

-

To a solution of this compound (1.0 eq.) in 1,2-dichloroethane, add the desired amine (1.1 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.3 eq.) in portions.

-

Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product.[6] This reaction is useful for creating carbon-carbon double bonds and introducing further functional diversity.

Table 5: Knoevenagel Condensation Reaction Parameters (General Protocol)

| Parameter | Condition |

| Starting Material | This compound |

| Reagent | Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 - 1.1 eq.) |

| Catalyst | Piperidine or Triethylamine (catalytic amount) |

| Solvent | Ethanol or Toluene |

| Temperature | Room temperature to reflux |

| Reaction Time | 2 - 12 hours |

Experimental Protocol: Synthesis of 2-(6-chloro-5-methylpyridin-3-ylidene)malononitrile

-

To a solution of this compound (1.0 eq.) and malononitrile (1.05 eq.) in ethanol, add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature for 2-6 hours. A precipitate may form during the reaction.

-

Monitor the reaction by TLC.

-

If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Diagram of Knoevenagel Condensation Logical Relationship

Caption: Logical steps of the Knoevenagel condensation reaction.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Oxidation of 2-chloro-5-hydroxymethyl-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective oxidation of 2-chloro-5-hydroxymethyl-3-methylpyridine to its corresponding aldehyde, 2-chloro-3-methylpyridine-5-carbaldehyde, or its carboxylic acid, 2-chloro-3-methylpyridine-5-carboxylic acid. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established oxidation methodologies, namely the Swern and Pyridinium Chlorochromate (PCC) oxidations for the aldehyde synthesis, and potassium permanganate oxidation for the carboxylic acid synthesis.

Experimental Overview

The selective oxidation of the primary alcohol, 2-chloro-5-hydroxymethyl-3-methylpyridine, can be achieved through two primary pathways, yielding either the aldehyde or the carboxylic acid. The choice of oxidant and reaction conditions dictates the final product. Mild oxidizing agents under anhydrous conditions favor the formation of the aldehyde, while strong oxidizing agents in aqueous media lead to the carboxylic acid.

Caption: Oxidation pathways of 2-chloro-5-hydroxymethyl-3-methylpyridine.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the key quantitative parameters for the different oxidation protocols described. Researchers should note that yields are estimates based on similar transformations and may require optimization for this specific substrate.

| Parameter | Swern Oxidation (to Aldehyde) | PCC Oxidation (to Aldehyde) | KMnO₄ Oxidation (to Carboxylic Acid) |

| Starting Material | 2-chloro-5-hydroxymethyl-3-methylpyridine | 2-chloro-5-hydroxymethyl-3-methylpyridine | 2-chloro-5-hydroxymethyl-3-methylpyridine |

| Stoichiometry | |||

| Oxalyl Chloride | 1.5 eq. | - | - |

| DMSO | 2.5 eq. | - | - |

| Triethylamine | 5.0 eq. | - | - |

| PCC | - | 1.5 eq. | - |

| KMnO₄ | - | - | 3.0 - 4.0 eq. |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Water/Pyridine or Water/t-BuOH |

| Temperature | -78 °C to room temperature | Room temperature | 80-100 °C |

| Reaction Time | 1-3 hours | 2-4 hours | 4-8 hours |

| Typical Yield | 75-90% | 70-85% | 60-80% |

Experimental Protocols

Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Oxalyl chloride and PCC are toxic and corrosive. Potassium permanganate is a strong oxidizer.

Protocol 1: Synthesis of 2-chloro-3-methylpyridine-5-carbaldehyde via Swern Oxidation

This protocol utilizes the mild conditions of the Swern oxidation to favor the formation of the aldehyde, minimizing over-oxidation.[1][2]

Materials:

-

2-chloro-5-hydroxymethyl-3-methylpyridine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Water, deionized

-

Brine, saturated solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnels

-

Dry ice/acetone bath

-

Nitrogen or argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: To the cooled DCM, slowly add oxalyl chloride (1.5 equivalents) via a syringe or dropping funnel while maintaining the temperature below -70 °C.

-

DMSO Addition: In a separate flask, prepare a solution of anhydrous dimethyl sulfoxide (DMSO, 2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. Stir the mixture for 15-20 minutes.

-

Alcohol Addition: Dissolve 2-chloro-5-hydroxymethyl-3-methylpyridine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Stir for 45-60 minutes at this temperature.

-

Base Addition: Slowly add anhydrous triethylamine (Et₃N, 5.0 equivalents) to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for 15 minutes.

-

Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-chloro-3-methylpyridine-5-carbaldehyde.

Protocol 2: Synthesis of 2-chloro-3-methylpyridine-5-carbaldehyde via PCC Oxidation

Pyridinium chlorochromate (PCC) is a milder alternative to other chromium-based oxidants and is effective for the synthesis of aldehydes from primary alcohols.[3][4]

Materials:

-

2-chloro-5-hydroxymethyl-3-methylpyridine

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Celite® or silica gel

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Sintered glass funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-